5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains a thiazolidinone core This compound is notable for its unique structural features, which include a phenyl group, an octyloxyphenyl group, and a thioxo group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-octyloxybenzaldehyde with 3-phenyl-2-thioxo-1,3-thiazolidin-4-one. This reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiazolidinones.
Substitution: The phenyl and octyloxyphenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidinones.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The thioxo group may interact with thiol-containing enzymes, while the aromatic groups may facilitate binding to hydrophobic pockets in proteins. These interactions can lead to the modulation of enzyme activity and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-{4-[Tris(4-octyloxyphenyl)methyl]phenoxy}phthalonitrile
Uniqueness
5-[(4-Octyloxyphenyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a thioxo group and an octyloxyphenyl group. This structural combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
Molecular Formula |
C24H27NO2S2 |
---|---|
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(5Z)-5-[(4-octoxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H27NO2S2/c1-2-3-4-5-6-10-17-27-21-15-13-19(14-16-21)18-22-23(26)25(24(28)29-22)20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3/b22-18- |
InChI Key |
NZBVUBDPWGGZOS-PYCFMQQDSA-N |
Isomeric SMILES |
CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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